molecular formula C11H16ClNO B1606544 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride CAS No. 4003-88-7

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Cat. No.: B1606544
CAS No.: 4003-88-7
M. Wt: 213.70 g/mol
InChI Key: VANKCRQVOCWUPP-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a compound with the CAS Number: 4003-88-7 . It is used as an intermediate in the production of antipsychotic agents and antiparkinson medications . It has a molecular weight of 213.71 .


Synthesis Analysis

The synthesis of this compound involves the reaction of the desmethyl precursor with methyl iodide .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClNO . The InChI code is 1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H .


Chemical Reactions Analysis

The compound has been used in the synthesis of 1,2,3,4-tetrahydro-2-naphthylamine derivatives . The removal, replacement, or cyclolization of the 6,7-dimethoxy substituents resulted in reduced or loss of activity .


Physical and Chemical Properties Analysis

The compound is a brown solid . It has a topological polar surface area of 35.2 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Spasmolytic Agents

N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, including compounds closely related to 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride, were synthesized and evaluated for their spasmolytic properties. These compounds showed a nerve-selective effect on the colon compared to the stomach in anesthetized dogs, demonstrating potential as spasmolytic agents (Kanao et al., 1982).

Beta-adrenoceptor Activities

In research focused on β-adrenergic-stimulating activities, a series of 2-amino and 2-alkylamino-1,2,3,4-tetrahydro-1-naphthalenols, similar to this compound, were synthesized. These compounds were developed with the goal of finding new bronchodilators with minimal cardiovascular side effects (Sugihara et al., 1977).

Sigma Receptor Binding and Activity

Studies have been conducted on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) and N-(6-methoxynaphthalen-1-yl) with various methylpiperidines. These studies aimed to explore affinities and selectivities for sigma subtypes through radioligand binding assays. Compounds demonstrated significant potential in tumor research and therapy, suggesting a role in sigma receptor mediated activities (Berardi et al., 2005).

Optical Active Cyclophane Synthesis

The compound 6-methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline, closely related to the compound , was used as a chiral spacer in the synthesis of optically active cyclophane receptors. These cyclophanes showed efficiency in binding naphthalene derivatives and demonstrated modest chiral recognition (Georgiadis et al., 1991).

Safety and Hazards

The safety information and MSDS for this compound can be found on the product link . Always handle chemicals with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This compound acts as a substrate for MAO, leading to the production of corresponding metabolites. Additionally, it interacts with serotonin receptors, influencing neurotransmitter levels and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine . This compound modulates gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes . These effects contribute to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways . This binding interaction influences the release of neurotransmitters and the overall neurotransmission process. Additionally, this compound inhibits the activity of monoamine oxidase, resulting in increased levels of monoamines in the synaptic cleft . These molecular interactions contribute to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmitter levels and improve behavioral outcomes . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of corresponding metabolites . Additionally, it interacts with other enzymes and cofactors involved in neurotransmitter synthesis and degradation . These metabolic interactions influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including mitochondria and endoplasmic reticulum . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments . The subcellular localization influences its biochemical and pharmacological effects.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKCRQVOCWUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960494
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4003-88-7
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

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